Ethyl 4-{[4-(diethylamino)phenyl]amino}-8-methylquinoline-3-carboxylate
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Overview
Description
Ethyl 4-{[4-(diethylamino)phenyl]amino}-8-methylquinoline-3-carboxylate is a versatile chemical compound with a unique structure that allows for diverse applications. This compound is known for its use in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[4-(diethylamino)phenyl]amino}-8-methylquinoline-3-carboxylate involves several steps. One common method includes the reaction of 4-(diethylamino)aniline with 8-methylquinoline-3-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[4-(diethylamino)phenyl]amino}-8-methylquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Ethyl 4-{[4-(diethylamino)phenyl]amino}-8-methylquinoline-3-carboxylate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of materials with specific properties, such as dyes and catalysts.
Mechanism of Action
The mechanism of action of Ethyl 4-{[4-(diethylamino)phenyl]amino}-8-methylquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-{[4-(diethylamino)phenyl]amino}-6-methylquinoline-3-carboxylate
- 2-chloroquinoline-3-carbaldehyde
- 2-mercaptoquinoline-3-carbaldehyde
Uniqueness
Ethyl 4-{[4-(diethylamino)phenyl]amino}-8-methylquinoline-3-carboxylate stands out due to its specific structural features, which confer unique chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research make it a valuable compound .
Properties
Molecular Formula |
C23H27N3O2 |
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Molecular Weight |
377.5 g/mol |
IUPAC Name |
ethyl 4-[4-(diethylamino)anilino]-8-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C23H27N3O2/c1-5-26(6-2)18-13-11-17(12-14-18)25-22-19-10-8-9-16(4)21(19)24-15-20(22)23(27)28-7-3/h8-15H,5-7H2,1-4H3,(H,24,25) |
InChI Key |
HZBDKDROSHBMTL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC2=C(C=NC3=C(C=CC=C32)C)C(=O)OCC |
Origin of Product |
United States |
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